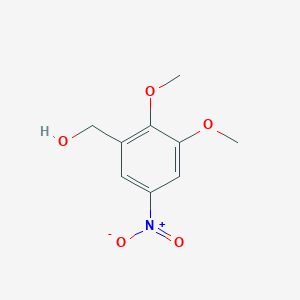

(2,3-Dimethoxy-5-nitrophenyl)methanol

Description

Historical Trajectory of Research and Initial Investigations

The academic journey into nitrophenylmethanols is intrinsically linked to the development of photolabile protecting groups (PPGs), often referred to as "caging" groups. The foundational concept of using a chemical moiety to mask a functional group, which can then be removed by light, was first demonstrated in the mid-20th century. The ortho-nitrobenzyl group, the core structure of (2,3-Dimethoxy-5-nitrophenyl)methanol, emerged as a particularly promising scaffold for this purpose.

Early investigations into o-nitrobenzyl derivatives revealed their capacity to undergo an intramolecular photochemical reaction, leading to the release of a protected substrate. This process, which proceeds through an aci-nitro intermediate, offered a novel method for controlling chemical reactions with high spatial and temporal precision. acs.org While initial studies focused on the parent o-nitrobenzyl alcohol, subsequent research explored the impact of various substituents on the benzene (B151609) ring to modulate the photochemical properties of the protecting group. The introduction of electron-donating groups, such as methoxy (B1213986) groups, was found to be a key strategy for red-shifting the absorption maximum and influencing the quantum yield of the uncaging process. researchgate.net

Significance of the Compound in Advanced Organic Synthesis Research

The primary significance of nitrophenylmethanols, and by extension this compound, in advanced organic synthesis lies in their application as photolabile protecting groups. This technology allows for the "caging" of a wide array of functional groups, including alcohols, amines, carboxylic acids, and phosphates. acs.orgresearchgate.net The ability to initiate a deprotection step with an external light stimulus, without the need for additional chemical reagents, is a powerful tool in multi-step synthesis and chemical biology. researchgate.net

The spatial and temporal control afforded by PPGs is particularly valuable in the synthesis of complex molecules and in studying dynamic biological processes. For instance, a biologically active molecule can be rendered inert by attaching a photolabile group. Upon irradiation of a specific area, the active molecule is released, allowing researchers to study its effects with high precision. nih.govelsevierpure.com The substitution pattern of the methoxy and nitro groups on the phenyl ring of this compound would be expected to influence its absorption wavelength, quantum efficiency, and the kinetics of substrate release, making it a potential candidate for specific applications where fine-tuning of these properties is required.

Current Research Landscape and Emerging Academic Trends

The contemporary research landscape for photolabile protecting groups is vibrant and focused on developing new caging agents with enhanced properties. A major trend is the design of PPGs that can be cleaved with longer wavelength light (visible or near-infrared), which is less damaging to biological samples and allows for deeper tissue penetration. nih.gov This is often achieved by extending the π-conjugation of the chromophore. researchgate.net

Another significant area of research is the development of PPGs for two-photon excitation (TPE). TPE utilizes two lower-energy photons to achieve excitation, providing superior three-dimensional spatial resolution for uncaging. researchgate.netnih.gov Furthermore, there is a growing interest in creating a portfolio of orthogonal PPGs that can be removed independently by different wavelengths of light, enabling the sequential release of multiple substrates in a complex system. nih.gov

While direct research on this compound is not prominent in the current literature, its isomeric structure suggests it could be a valuable addition to the toolbox of photolabile protecting groups. Academic inquiry into its specific photochemical properties would be a logical step to assess its potential in these emerging areas.

Scope and Objectives of Comprehensive Academic Inquiry

A comprehensive academic inquiry into this compound would encompass several key objectives. Primarily, research would need to establish efficient and scalable synthetic routes to the compound. Following its synthesis, a thorough investigation of its photophysical and photochemical properties would be paramount.

Key Research Objectives:

Synthesis and Characterization: Development of a reliable synthetic pathway and complete spectroscopic characterization of this compound.

Photochemical Evaluation: Determination of the absorption maximum, molar extinction coefficient, quantum yield of uncaging, and the kinetics of substrate release for various protected functional groups.

Structure-Activity Relationship Studies: Comparison of the properties of this compound with its isomers, such as the well-studied 4,5-dimethoxy-2-nitrobenzyl alcohol, to understand the influence of the substituent positions on its photochemical behavior. researchgate.netnih.gov

Application in Caging Studies: Demonstration of its utility as a photolabile protecting group for a range of biologically relevant molecules.

Exploration of Novel Applications: Investigation of its potential in emerging areas such as two-photon uncaging and orthogonal deprotection strategies.

The data generated from such studies would provide valuable insights into the structure-property relationships of nitrophenyl-based photolabile protecting groups and could lead to the development of new tools for advanced organic synthesis and chemical biology.

Interactive Data Tables

Below are interactive tables summarizing key data for nitrophenylmethanol compounds, based on available information for related structures.

Table 1: Physicochemical Properties of Selected Dimethoxy-nitrobenzyl Alcohol Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 159873-66-2 | C₉H₁₁NO₅ | 213.19 | Not available |

| 4,5-Dimethoxy-2-nitrobenzyl alcohol | 1016-58-6 | C₉H₁₁NO₅ | 213.19 | 145-148 |

| 3,4-Dimethoxy-5-nitrobenzyl alcohol | 71576-88-0 | C₉H₁₁NO₅ | 213.19 | Not available |

Table 2: General Applications of o-Nitrobenzyl-based Photolabile Protecting Groups

| Application Area | Description | Key Advantages |

| Caged Compounds in Biology | Masking the activity of biomolecules (e.g., neurotransmitters, nucleotides) until their release is triggered by light. nih.govelsevierpure.com | High spatiotemporal control, non-invasive activation. |

| Controlled Polymerization | Initiating or terminating polymerization reactions with light. | Precise control over polymer architecture. |

| Light-directed Synthesis | Spatially controlled synthesis on surfaces or in solution. | Creation of patterned surfaces and complex molecular arrays. |

| Drug Delivery | Releasing a therapeutic agent at a specific site in the body upon irradiation. | Targeted therapy and reduced side effects. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethoxy-5-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-8-4-7(10(12)13)3-6(5-11)9(8)15-2/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKSXKRYWRMABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291863 | |

| Record name | 2,3-Dimethoxy-5-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159873-66-2 | |

| Record name | 2,3-Dimethoxy-5-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159873-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-5-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 2,3 Dimethoxy 5 Nitrophenyl Methanol

Foundational Synthetic Routes and Key Intermediates

Precursor Chemistry and Starting Material Considerations

The key intermediate, 2,3-dimethoxy-5-nitrobenzaldehyde (B1593638) , is the direct precursor to the target alcohol. Its synthesis via nitration of 2,3-dimethoxybenzaldehyde (B126229) is a critical step where regiochemical outcomes are determined.

The final product, (2,3-Dimethoxy-5-nitrophenyl)methanol , is structurally related to other nitrobenzyl alcohols, such as 4,5-Dimethoxy-2-nitrobenzyl alcohol, which is also used as a photolabile protecting group in organic synthesis. sigmaaldrich.com

Advancements in Catalytic and Stereoselective Synthesis

While classical methods are effective, modern synthetic chemistry seeks more efficient, sustainable, and selective methodologies. Catalytic approaches offer significant advantages in this regard.

Transition Metal-Catalyzed Approaches (e.g., Palladium catalysts in borylation reactions)

Transition metal catalysis, particularly with palladium, offers powerful tools for C-C and C-X bond formation. While direct palladium-catalyzed synthesis of this compound is not widely documented, related catalytic methods could be applied.

One such advanced strategy is catalytic transfer hydrogenation . Instead of using hydride reagents like NaBH₄, this method uses a hydrogen donor (e.g., ammonium (B1175870) formate (B1220265) or isopropanol) in the presence of a catalyst, often palladium on carbon (Pd/C). mdpi.comrsc.org This technique is effective for the reduction of nitroarenes and could be adapted for the selective reduction of the aldehyde in 2,3-dimethoxy-5-nitrobenzaldehyde. researchgate.net The chemoselectivity of such catalytic systems is a key area of research, aiming to reduce the aldehyde while preserving the nitro group. researchgate.net

Palladium-catalyzed reactions are also central to the synthesis of substituted benzyl (B1604629) alcohol derivatives through various cross-coupling and carbonylation reactions. rsc.org However, their application in the direct synthesis of the title compound from simpler precursors is an area for future development.

Organocatalytic and Biocatalytic Strategies

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis. For the synthesis of this compound, organocatalytic reduction of the precursor aldehyde could be a viable green alternative. Chiral organocatalysts can be employed for the enantioselective reduction of prochiral ketones, although for an achiral molecule like this compound, the focus would be on mild reaction conditions and avoiding metal contaminants. Organocatalytic methods have been developed for the reduction of nitroalkenes and the Michael addition of aldehydes to nitroolefins, showcasing the potential of small molecule catalysts to interact with nitro-containing substrates. patsnap.commdpi.comtandfonline.com

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. The reduction of benzaldehyde (B42025) and its derivatives to benzyl alcohols using enzymes from plant wastes or microorganisms has been demonstrated. ugm.ac.id Oxidoreductase enzymes, often requiring a nicotinamide (B372718) cofactor (NADH or NADPH), could potentially catalyze the reduction of 2,3-dimethoxy-5-nitrobenzaldehyde to the corresponding alcohol. prepchem.com This approach offers a highly sustainable route, avoiding hazardous reagents and minimizing waste.

Regiochemical Control in Functionalization and Derivatization

Regiochemical control is paramount during the synthesis of polysubstituted aromatic compounds like this compound. The key step where regioselectivity must be controlled is the nitration of 2,3-dimethoxybenzaldehyde.

The substitution pattern on the aromatic ring is determined by the directing effects of the existing functional groups: two methoxy (B1213986) (-OCH₃) groups and one formyl (-CHO) group.

Methoxy groups (-OCH₃) are strongly activating, ortho, para-directing groups due to their electron-donating resonance effect.

The formyl group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

In 2,3-dimethoxybenzaldehyde, the two methoxy groups are at positions 2 and 3. Their activating and directing effects are considered together with the deactivating effect of the aldehyde at position 1. The nitration occurs preferentially at the C5 position. This outcome is a result of the combined directing influences:

The C5 position is para to the methoxy group at C2.

The C5 position is meta to the formyl group at C1.

The C5 position is also meta to the methoxy group at C3.

The strong ortho, para-directing influence of the methoxy groups, combined with the meta-directing effect of the aldehyde, results in the selective introduction of the nitro group at the C5 position, yielding 2,3-dimethoxy-5-nitrobenzaldehyde as the major product. rsc.org Achieving this high regioselectivity is crucial for the successful synthesis of the target compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves a critical evaluation of each step of the synthesis, from the choice of starting materials and reagents to the reaction conditions and the generation of waste. The focus is on minimizing the environmental impact while maximizing efficiency and safety.

Solvent-Free and Sustainable Reaction Media

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Therefore, exploring solvent-free conditions or the use of sustainable reaction media is a primary goal in the green synthesis of this compound.

For the reduction of the aldehyde precursor, 2,3-dimethoxy-5-nitrobenzaldehyde, several greener alternatives to traditional organic solvents can be considered. Research has demonstrated the feasibility of conducting reductions of aromatic carbonyl compounds under solvent-free conditions, often with high efficiency. For instance, the use of a solid-state slurry method with zinc dust and hydrochloric acid has been reported for the reduction of aromatic aldehydes, offering the advantage of high yields without the need for a solvent. researchgate.net Another approach involves the use of sodium borohydride (B1222165) activated by solid acids under solvent-free conditions, which has been shown to be a simple and convenient procedure for the reduction of aldehydes and ketones. researchgate.net

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The selective reduction of aldehydes and ketones to alcohols using ammonia (B1221849) borane (B79455) in neat water has been achieved with quantitative conversions and high isolated yields. rsc.org This method is particularly attractive as it is compatible with nitro groups, a key requirement for the synthesis of this compound. rsc.org The use of water as a solvent has also been explored in catalytic transfer hydrogenation reactions of nitroarenes, highlighting its potential for broader application in green synthesis. nih.gov

The following table summarizes various solvent conditions for the reduction of aromatic aldehydes, a key step in the synthesis of the target compound.

| Reaction Type | Reducing Agent/Catalyst | Solvent/Media | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Reduction | Zn / Conc. HCl | None (Slurry) | High yield, avoids solvent waste. | researchgate.net |

| Solvent-Free Reduction | NaBH4 / Solid Acid | None | Simple, convenient, shorter reaction times. | researchgate.net |

| Aqueous Reduction | Ammonia Borane (AB) | Neat Water | Chemoselective, non-toxic reagent, environmentally benign. | rsc.org |

| Catalytic Transfer Hydrogenation | Pd@Fe3O4 | Water | Green solvent, efficient for nitroarene hydrogenation. | nih.gov |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Optimizing atom economy involves choosing reaction pathways and reagents that minimize the formation of byproducts.

In the proposed synthesis of this compound, the reduction of the aldehyde group offers a significant opportunity for atom economy optimization. The use of catalytic hydrogenation or transfer hydrogenation methods is generally preferred over stoichiometric reducing agents. acsgcipr.org Catalytic methods, such as using H₂ gas with a recyclable precious metal catalyst (e.g., Pd/C) or a nickel catalyst, have a high atom economy as the catalyst is used in small amounts and can often be recovered and reused. acsgcipr.orgnih.gov

Transfer hydrogenation, which utilizes a hydrogen donor molecule like formic acid or isopropanol (B130326) in the presence of a catalyst, also offers a greener alternative to traditional metal hydrides. acs.orgorganic-chemistry.org Iron-based catalysts for transfer hydrogenation are particularly attractive due to the low cost and low toxicity of iron. organic-chemistry.org

The table below provides a comparative analysis of the atom economy for different types of reduction reactions relevant to the synthesis of this compound. The calculation for atom economy is: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%.

| Reaction Type | Example Reagents | Byproducts | Atom Economy | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ with Pd/C catalyst | Ideally none (catalyst is recycled) | ~100% | acsgcipr.orgnih.gov |

| Catalytic Transfer Hydrogenation | Formic Acid, Iron Catalyst | CO₂, H₂O | High | organic-chemistry.org |

| Stoichiometric Reduction | Sodium Borohydride (NaBH₄) | Borate salts | Moderate | oxinst.comacs.org |

| Stoichiometric Reduction | Zinc (Zn) and Acid (e.g., HCl) | Zinc salts | Low | researchgate.netwikipedia.org |

By carefully selecting the synthetic route and reaction conditions based on the principles of green chemistry, the synthesis of this compound can be made more sustainable and environmentally friendly. The focus on solvent-free or aqueous media and the optimization of atom economy through catalytic methods are key strategies in achieving this goal.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethoxy 5 Nitrophenyl Methanol

Transformations of the Methanol (B129727) Functional Group

The benzylic alcohol functionality is a primary site for chemical modification, allowing for its conversion to various other functional groups.

Oxidative Processes to Carbonyl and Carboxyl Derivatives

The primary alcohol group of (2,3-Dimethoxy-5-nitrophenyl)methanol can be oxidized to form the corresponding aldehyde, 2,3-dimethoxy-5-nitrobenzaldehyde (B1593638), or further oxidized to the carboxylic acid, 2,3-dimethoxy-5-nitrobenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

For instance, the oxidation of a similar compound, 3,4-dimethoxy-6-nitrobenzaldehyde, to 4,5-dimethoxy-2-nitrobenzoic acid has been achieved using sodium chlorite (B76162) and hydrogen peroxide in a mixture of water, methanol, and acetic acid. chemicalbook.com This suggests that a similar methodology could be applied to oxidize this compound. Another method involves the nitration of 3,4-dimethoxybenzoic acid with concentrated nitric acid to yield 4,5-dimethoxy-2-nitrobenzoic acid. googleapis.com While not a direct oxidation of the alcohol, it highlights a synthetic route to the corresponding carboxylic acid.

The synthesis of 2,3-dimethoxybenzaldehyde (B126229) has been achieved through the formylation of o-bromophenol followed by reaction with sodium methoxide (B1231860) and dimethyl carbonate, indicating pathways to the aldehyde derivative. patsnap.com

Table 1: Oxidation Products of this compound

| Starting Material | Product | Reagents and Conditions |

| This compound | 2,3-Dimethoxy-5-nitrobenzaldehyde | Mild oxidizing agents |

| This compound | 2,3-Dimethoxy-5-nitrobenzoic acid | Strong oxidizing agents (e.g., KMnO4) mnstate.edu |

| 3,4-dimethoxy-6-nitrobenzaldehyde | 4,5-Dimethoxy-2-nitrobenzoic acid | Sodium chlorite, hydrogen peroxide, water, methanol, acetic acid chemicalbook.com |

Reductive Pathways to Methyl and Alkyl Analogues

The reduction of the nitro group to an amino group is a common transformation. The resulting aminophenyl methanol can then undergo further reactions. For example, the reduction of nitroarenes to anilines can be achieved through catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon, or by using iron in an acidic medium. wikipedia.org

Formation of Ethers, Esters, and Other Heteroatom Bonds

The hydroxyl group of this compound can readily undergo reactions to form ethers and esters.

Ether Formation: Ether synthesis can be accomplished through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. orgoreview.combyjus.comlibretexts.org In this case, this compound would first be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the ether. chemicalbook.com Another method is the acid-catalyzed dehydration of alcohols, though this is generally more suitable for producing symmetrical ethers from primary alcohols. byjus.comlibretexts.org

Ester Formation: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst. googleapis.com For example, the reaction of this compound with acetic anhydride (B1165640) would yield (2,3-dimethoxy-5-nitrophenyl)methyl acetate (B1210297).

Table 2: Ether and Ester Formation Reactions

| Reaction Type | Reactants | Product | General Conditions |

| Williamson Ether Synthesis | This compound, NaH, Alkyl halide | (2,3-Dimethoxy-5-nitrophenyl)methoxymethyl ether (example) | Anhydrous solvent |

| Esterification | This compound, Carboxylic acid/derivative | (2,3-Dimethoxy-5-nitrophenyl)methyl ester | Acid catalyst |

Nucleophilic and Electrophilic Substitution Reactions at the Benzylic Position

The benzylic position of this compound is activated towards substitution reactions.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by protonation in acidic media or conversion to a tosylate), which can then be displaced by a nucleophile. mnstate.edu This allows for the introduction of a variety of functional groups at the benzylic carbon.

Electrophilic Substitution: While the benzene (B151609) ring itself is the primary site for electrophilic aromatic substitution, reactions can also occur at the benzylic position under certain conditions, such as free-radical halogenation. mnstate.edulibretexts.org However, the electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack. lkouniv.ac.inyoutube.com

Reactivity of the Nitrophenyl Moiety

The nitro group is a key reactive site, particularly for reduction reactions.

Chemoselective Reduction of the Nitro Group to Amines

The nitro group of this compound can be selectively reduced to an amine (NH2) group, yielding (5-amino-2,3-dimethoxyphenyl)methanol. This transformation is of significant interest as it converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the reactivity of the aromatic ring. mnstate.edu

A variety of reagents can be employed for this chemoselective reduction, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and effective method. wikipedia.org

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also widely used for the reduction of aromatic nitro groups. wikipedia.org

Sodium Borohydride (B1222165) in the presence of a transition metal catalyst: While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of catalysts like nickel complexes. jsynthchem.com

Borane-THF: In some cases, borane (B79455) in tetrahydrofuran (B95107) (BH3-THF) can be used for the chemoselective reduction of nitro groups, particularly in the presence of a directing hydroxyl group. jrfglobal.com

The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamino intermediates to form the final amine. nih.gov The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.

Table 3: Reagents for Chemoselective Nitro Group Reduction

| Reagent | Conditions |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H2 gas |

| Tin(II) chloride (SnCl2) / HCl | Acidic medium |

| Iron (Fe) / Acetic Acid | Acidic medium |

| Sodium Dithionite (Na2S2O4) | Aqueous or alcoholic solution |

Aromatic Substitution Reactions on the Phenyl Ring

While direct nucleophilic nitration of arynes generated from this compound is not extensively documented, the principles of such reactions are well-established for a variety of arynes. A method for the nucleophilic nitration of arynes using a nitrite (B80452) salt as the nucleophile, catalyzed by a copper(I) complex, has been described. This reaction is applicable to arynes with both electron-donating and electron-withdrawing substituents. The proposed mechanism involves the formation of a copper-nitrite complex that subsequently delivers the nitro group to the aryne. Given the substituents on this compound, the generation of the corresponding aryne would likely involve ortho-metalation directed by one of the methoxy (B1213986) groups, followed by elimination. The electronic effects of the existing methoxy and nitro groups would then influence the regioselectivity of the incoming nucleophile.

Photochemical and Electrochemical Transformations of the Nitro Group

The nitro group of this compound is susceptible to both photochemical and electrochemical transformations, which are characteristic of nitroaromatic compounds.

Photochemical Transformations: The photochemistry of nitro-containing scaffolds has seen significant advancements. A notable reaction of 2-nitrobenzyl compounds is their photochemical rearrangement to 2-nitrosobenzaldehydes. This transformation is thought to proceed through a transient aci-nitro intermediate, which can then undergo various reactions like cyclization, rearrangement, and fragmentation depending on the substrate and conditions. Furthermore, visible-light-induced denitration of nitroarenes offers a metal-free and environmentally friendly method to remove the nitro group, proceeding through a charge-transfer complex with a photosensitizer.

Electrochemical Transformations: The electrochemical reduction of nitroaromatic compounds has been studied in detail. The process is believed to initiate with the formation of a radical anion intermediate. This intermediate can then undergo further reactions such as dimerization, disproportionation, and complete reduction to the corresponding aniline (B41778). The specific outcome is dependent on the substrate and the reaction conditions. Efficient and environmentally friendly methods for the electrochemical reduction of nitroarenes to anilines have been developed, including the use of continuous flow reactors and divided cells to enhance selectivity and yield.

Role of the Dimethoxy Groups in Directing Reactivity

The two methoxy groups on the phenyl ring of this compound play a crucial role in directing the molecule's reactivity, particularly in aromatic substitution reactions and by providing handles for further functionalization.

Strategies for Demethylation and Functional Group Interconversion

The methoxy groups can be selectively removed (demethylated) to reveal hydroxyl groups, which can then be used for further functionalization. Several methods for the demethylation of dimethoxyarenes have been developed. One such method employs a Lewis acid, like boron tribromide, in conjunction with a nucleophile, such as a thiol. This reaction is believed to proceed via a Lewis acid-arene complex that is then attacked by the nucleophile. Another approach for regioselective demethylation of polysubstituted methoxyarenes involves the use of a combination of a Lewis acid and a Grignard reagent, which is thought to form a magnesium-arene complex. Additionally, a copper-catalyzed aerobic oxidative demethylation of methoxyarenes provides an environmentally friendly alternative. This reaction likely proceeds through a copper-alkoxide complex that is subsequently oxidized by air.

Complex Transformations and Tandem Reaction Sequences

This compound and its derivatives can participate in complex transformations and tandem reaction sequences, which are efficient methods for building molecular complexity.

Multicomponent Reactions: While specific examples involving this compound are not prevalent in the provided search results, the structural motifs present are amenable to such reactions. For instance, multicomponent reactions for the synthesis of C-aryl glycosides have been described, which involve the coupling of a glycosyl donor, an aromatic compound, and a third component like an aldehyde or ketone. This highlights the potential for aromatic compounds with diverse substitution patterns to be utilized in such synthetic strategies.

Tandem Reactions: Tandem reactions, also known as cascade or domino reactions, involve multiple bond-forming events in a single operation without isolating intermediates. The functional groups of this compound could be strategically employed in tandem sequences. For example, a reaction sequence could be initiated at the hydroxymethyl group, followed by a transformation of the nitro group, and finally a modification of the aromatic ring or the methoxy groups. The development of a scalable synthesis of a key intermediate for the API GDC-0853, starting from the related 2,3-dimethoxy-5-nitrobenzaldehyde, showcases a multi-step sequence involving a Wittig reaction, nitro group reduction, and cyclization, demonstrating the utility of this substitution pattern in complex synthesis. Similarly, the synthesis of substituted 2,3-dimethoxyanilines from 2,3-dimethoxybenzaldehyde involves a three-step sequence of a Henry reaction, nitro group reduction, and amino group protection.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the reaction mechanisms and kinetic profiles of transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The kinetics and mechanism of the electrochemical reduction of nitroaromatic compounds have been investigated, revealing a pathway that involves the formation of a radical anion intermediate which can then undergo various subsequent reactions. The specific reaction course is highly dependent on the substrate and the experimental conditions.

In the context of photochemical reactions, the rearrangement of 2-nitrobenzyl compounds is believed to proceed through a transient aci-nitro intermediate. The stability and reactivity of this intermediate dictate the final product distribution.

Mechanistic studies on demethylation reactions have also been conducted. For example, the selective demethylation of dimethoxyarenes using a Lewis acid and a thiol is thought to involve the formation of a Lewis acid-arene complex, which is then attacked by the nucleophile.

The following table provides a summary of the types of reactions and mechanistic insights discussed:

| Reaction Type | Key Mechanistic Feature | Relevant Functional Group(s) |

| Nucleophilic Nitration of Arynes | Formation of a copper-nitrite complex | Phenyl Ring |

| Photochemical Rearrangement | Formation of a transient aci-nitro intermediate | Nitro Group |

| Electrochemical Reduction | Formation of a radical anion intermediate | Nitro Group |

| Demethylation (Lewis Acid/Thiol) | Formation of a Lewis acid-arene complex | Dimethoxy Groups |

| Demethylation (Lewis Acid/Grignard) | Formation of a magnesium-arene complex | Dimethoxy Groups |

| Aerobic Oxidative Demethylation | Formation of a copper-alkoxide complex | Dimethoxy Groups |

| Palladium-Catalyzed C-H Arylation | Formation of a palladium-arene complex and C-H activation | Phenyl Ring, Dimethoxy Groups |

Application of 2,3 Dimethoxy 5 Nitrophenyl Methanol As a Synthetic Building Block

Strategic Intermediate in Natural Product Total Synthesis

While nitro-containing aromatic compounds are integral components in many synthetic pathways, the direct application of (2,3-Dimethoxy-5-nitrophenyl)methanol as a key intermediate in the total synthesis of natural products is not prominently documented in scientific literature. Its structural motifs are, however, found in various synthetic precursors designed for complex molecule assembly. The true potential of this alcohol lies in its functional group array, which can be transformed to match fragments required for assembling natural product skeletons. For instance, the nitro group can be reduced to an amine, a common functional group in alkaloids, and the alcohol can be oxidized to an aldehyde or carboxylic acid, providing a carbon source for chain elongation or cyclization reactions.

Precursor for Advanced Organic Materials Research

The unique electronic and chemical properties of the nitrobenzyl scaffold make this compound an attractive precursor for the development of advanced organic materials. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy (B1213986) groups create a polarized aromatic system that can be exploited in materials science.

The alcohol functionality of this compound provides a direct handle for its incorporation into polymer chains. A key application in this area is the development of photolabile polymers. Although research often highlights the isomeric 4,5-dimethoxy-2-nitrobenzyl alcohol (6-nitroveratryl alcohol), the underlying principles are directly applicable. For example, related nitrobenzyl alcohols can be converted into methacrylate (B99206) monomers. sigmaaldrich.com Polymerization of such monomers would yield polymers with pendant nitrobenzyl groups. The 2-nitrobenzyl moiety is a well-known photocleavable protecting group. acs.org Upon irradiation with UV light, the ester linkage can be cleaved, releasing the protected functional group and altering the polymer's properties. This allows for the creation of photoresists, materials for photolithography, or smart polymers that respond to light stimuli.

The most significant application of the 2-nitrobenzyl scaffold, and by extension this compound, is in the synthesis of photoactive compounds, particularly photolabile protecting groups, often referred to as "caged compounds". acs.org These molecules are used to temporarily block a reactive site on a bioactive molecule, such as a neurotransmitter or a drug. The "caged" molecule is biologically inert until it is exposed to light of a specific wavelength (typically UV). The light triggers a photochemical reaction that cleaves the nitrobenzyl group, releasing the active molecule with high spatial and temporal control. acs.org

The general mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. acs.org This transient species then undergoes further rearrangement to release the protected molecule and form a 2-nitrosobenzaldehyde or 2-nitroso-ketone byproduct. The rate and efficiency of this photorelease can be tuned by the substitution pattern on the aromatic ring. Related nitrobenzyl alcohols have been used to synthesize caged ligands and photolabile monomers, demonstrating the utility of this chemical class in creating optically-sensitive materials. sigmaaldrich.com

Role in the Synthesis of Complex Heterocyclic Systems (e.g., azetidinones, pyrazole (B372694) derivatives, imidazole (B134444) derivatives)

This compound is a valuable precursor for constructing a variety of complex heterocyclic rings. The alcohol can be easily oxidized to the corresponding aldehyde, 2,3-dimethoxy-5-nitrobenzaldehyde (B1593638), which then serves as a key electrophilic component in various cyclization and multicomponent reactions.

| Heterocyclic System | Key Precursor Derived from Title Compound | Synthetic Method |

| Azetidinones | 2,3-Dimethoxy-5-nitrobenzaldehyde | Staudinger Synthesis ([2+2] cycloaddition) |

| Pyrazole Derivatives | 2,3-Dimethoxy-5-nitrobenzoyl derivative | Cyclocondensation with hydrazine (B178648) |

| Imidazole Derivatives | 2,3-Dimethoxy-5-nitrobenzaldehyde | Multicomponent condensation |

Azetidinones: The 2-azetidinone, or β-lactam, ring is a core structure in many antibiotic drugs. A primary route to this ring system is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com The requisite imine can be readily prepared by condensing an amine with an aldehyde. By first oxidizing this compound to its aldehyde, it can be reacted with a primary amine to form an N-substituted imine, which is then poised to react with a suitable ketene to furnish a highly substituted azetidinone.

Pyrazole Derivatives: Pyrazoles are five-membered aromatic heterocycles with a broad spectrum of biological activities. nih.gov A common synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov Research has demonstrated the synthesis of novel nitro-substituted triaryl pyrazole derivatives from precursors that are structurally related to this compound. nih.gov In a typical sequence, the aromatic aldehyde (derived from the alcohol) can be used to synthesize a chalcone, which is a type of 1,3-dicarbonyl precursor. Subsequent reaction with hydrazine hydrate (B1144303) or a substituted hydrazine leads to the formation of the pyrazole ring. nih.gov

Imidazole Derivatives: The imidazole ring is another privileged scaffold in medicinal chemistry. researchgate.net One of the most powerful methods for its synthesis is a three-component reaction involving an aldehyde, a 1,2-dicarbonyl compound (like benzil), and a source of ammonia (B1221849) (often ammonium (B1175870) acetate). sciepub.com The aldehyde derived from this compound can be directly employed in this reaction to produce 2,4,5-trisubstituted imidazoles bearing the 2,3-dimethoxy-5-nitrophenyl group. sciepub.comnih.gov

Design and Synthesis of Chemically Diverse Analogues and Derivatives

The functional groups of this compound allow for the straightforward synthesis of a wide range of analogues and derivatives. The reactivity of the alcohol and the nitro group are central to these transformations.

Derivatization of the Alcohol: The primary alcohol can undergo standard transformations such as esterification or etherification. For instance, reaction with an acyl chloride or carboxylic anhydride (B1165640) would yield the corresponding ester. This is a common strategy for creating prodrugs or modifying the physical properties of a molecule. As seen with related compounds, it can react with chloroformates to create carbonates, which are themselves useful reagents. sigmaaldrich.com

Oxidation: Mild oxidation of the alcohol yields 2,3-dimethoxy-5-nitrobenzaldehyde, a key intermediate for the synthesis of heterocycles and other derivatives via reactions like Wittig olefination or reductive amination. Stronger oxidation provides 2,3-dimethoxy-5-nitrobenzoic acid, which can be converted to amides, esters, and acid chlorides.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary aniline (B41778) (3-amino-5,6-dimethoxybenzyl alcohol) using various reagents such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl). This transformation is particularly valuable as it opens up the vast chemistry of aromatic amines. The resulting aniline can be diazotized, acylated, alkylated, or used as a nucleophile in the synthesis of other heterocyclic systems like quinolines or benzodiazepines.

This chemical versatility makes this compound a highly adaptable starting material for building diverse molecular libraries for drug discovery and materials science research.

Theoretical and Computational Studies on 2,3 Dimethoxy 5 Nitrophenyl Methanol

Electronic Structure Analysis and Molecular Properties Calculations

The electronic structure is fundamental to a molecule's physical and chemical properties. Computational methods allow for the detailed mapping of electron distribution and the calculation of various molecular descriptors.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to determine the optimized geometry and electronic properties of molecules. nih.gov For (2,3-Dimethoxy-5-nitrophenyl)methanol, these calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Such calculations yield the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, these methods are used to compute a range of molecular properties, including:

Polarizability: Measures the deformability of the electron cloud in an electric field.

Molecular Electrostatic Potential (MEP): Creates a map of electrostatic potential on the electron density surface. The MEP for a dimethoxybenzene derivative can reveal regions prone to electrophilic attack (negative potential, often near oxygen atoms) and nucleophilic attack (positive potential). nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the FMO analysis would reveal:

HOMO: Likely localized on the electron-rich methoxy-substituted benzene (B151609) ring, indicating this region is the primary site for electrophilic attack.

LUMO: Expected to be concentrated on the electron-withdrawing nitro group, making it the site for nucleophilic attack. researchgate.net

HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

Computational studies on related nitroaromatic compounds provide a reference for the expected distribution and energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (Nitrobenzene) This table presents representative data for nitrobenzene, a parent compound, to illustrate the outputs of an FMO analysis. Similar calculations would be performed for this compound.

| Molecular Orbital | Energy (eV) | Typical Localization |

|---|---|---|

| HOMO | -7.07 | Benzene Ring |

| LUMO | -0.46 | Nitro Group & Benzene Ring |

| HOMO-LUMO Gap | 6.61 eV | N/A |

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, a key area of interest is its behavior in photochemical reactions, a characteristic of many 2-nitrobenzyl compounds. rsc.org

Theoretical studies can model the photo-induced conversion of the nitro group into a nitroso group, a reaction known to proceed through a short-lived aci-nitro intermediate. rsc.orgnih.gov By calculating the energies of these species and the transition states that separate them, chemists can:

Identify the most probable reaction pathway.

Determine the activation energy for each step, which governs the reaction rate.

Investigate the influence of solvents on the reaction mechanism.

For example, density functional calculations can be used to map the potential energy surfaces for the cyclization of the aci-nitro intermediate to a benzisoxazolidine intermediate, a key step proposed in the photorelease mechanism of related compounds. rsc.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of this compound is determined by the rotation around several single bonds: the C-O bonds of the methoxy (B1213986) groups, the C-N bond of the nitro group, and the C-C bond of the hydroxymethyl group. Conformational analysis aims to identify the most stable arrangement of these groups. nih.gov

Computational methods can systematically explore the conformational landscape by calculating the energy as a function of specific dihedral (torsional) angles. These studies reveal the preferred orientations of the substituents, which are governed by a combination of steric hindrance and stereoelectronic effects. For instance, studies on substituted anisoles and phenols show that planar conformers are often preferred, but steric crowding can force substituents out of the plane of the benzene ring. rsc.org In this compound, the proximity of the substituents would lead to significant steric interactions, influencing the rotational barriers and the equilibrium geometry of the methoxy and hydroxymethyl groups.

Spectroscopic Parameters Prediction and Experimental Correlation

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). rsc.org Comparing the calculated shifts with experimental spectra helps in assigning signals and verifying the proposed structure and its conformation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. This can help explain the origin of the observed colors and electronic properties of the compound.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated spectrum can be compared to experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational properties with its chemical reactivity. nih.gov While a QSRR study requires a series of related compounds, this compound could be included as a data point in a study of substituted nitrobenzyl alcohols.

The process would involve:

Calculating a set of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area, etc.) for each compound in the series.

Experimentally measuring a reactivity parameter (e.g., a reaction rate constant).

Using statistical methods like Multiple Linear Regression (MLR) to find a mathematical equation that links the descriptors to the observed reactivity. nih.gov

Such a model could then be used to predict the reactivity of new, unsynthesized compounds in the same class.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques for Purity and Isomer Assessment

Chromatographic methods are indispensable for separating (2,3-Dimethoxy-5-nitrophenyl)methanol from reaction precursors, byproducts, and potential regioisomers, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for ensuring the purity of the synthesized compound.

Given the polarity of the hydroxyl and nitro groups, combined with the aromatic backbone, reversed-phase HPLC (RP-HPLC) is the most suitable approach. Method development would focus on optimizing the separation on a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an aqueous component (water, often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of the target compound and any impurities with differing polarities.

Detection is commonly achieved using a UV-Vis diode array detector (DAD). The presence of the nitroaromatic chromophore in this compound allows for sensitive detection at specific wavelengths corresponding to its electronic transitions. A validation process for the analytical method would demonstrate good linearity, accuracy, and precision, confirming its suitability for quantitative analysis in various samples. nih.gov

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis DAD, monitoring at 270 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound has a higher boiling point due to its polar functional groups, GC analysis is feasible, potentially after derivatization of the hydroxyl group (e.g., silylation) to increase volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that couples the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint. However, a significant challenge arises with regioisomers, such as the various dimethoxy-nitro-substituted benzyl (B1604629) alcohols. These isomers often exhibit nearly identical mass spectra because they possess the same molecular weight and tend to fragment in similar ways. nih.govresearchgate.net For instance, studies on dimethoxybenzylpiperazines show that mass spectrometry alone cannot confirm the identity of one regioisomer to the exclusion of others. nih.gov

Gas Chromatography-Infrared Detection (GC-IRD) offers a solution to this problem. GC-IRD provides a vapor-phase infrared spectrum for each compound as it elutes from the GC column. Since regioisomers have distinct arrangements of substituents on the aromatic ring, their vapor-phase IR spectra are unique, particularly in the "fingerprint" region (below 1500 cm⁻¹). This technique provides direct confirmatory data for differentiating between closely related isomers where MS fails to provide specificity. nih.gov

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure of an organic compound in solution. rsc.orgrsc.org By analyzing the ¹H and ¹³C NMR spectra, the exact placement of the methoxy (B1213986), nitro, and hydroxymethyl groups on the phenyl ring can be confirmed.

¹H-NMR: The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH₂ group, the hydroxyl proton, and the two methoxy groups. The electron-withdrawing nitro group at the C5 position strongly deshields the ortho (C6) and para (C4) protons, shifting their signals downfield compared to the non-nitrated analog, 2,3-dimethoxybenzyl alcohol. chemicalbook.com

¹³C-NMR: The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are highly sensitive to the electronic environment. The carbon attached to the nitro group (C5) is expected to be significantly deshielded (shifted downfield). The chemical shifts of the other aromatic carbons, the benzylic carbon, and the methoxy carbons provide definitive evidence for the 2,3-dimethoxy-5-nitro substitution pattern. rsc.orgchemicalbook.com

Table 2: Predicted ¹H-NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.9 | d | 1H | Ar-H (H-6) | ortho to NO₂ group, deshielded. |

| ~7.6 | d | 1H | Ar-H (H-4) | para to NO₂ group, deshielded. |

| ~4.8 | s | 2H | -CH₂ OH | Benzylic protons. |

| ~4.0 | s | 3H | -OCH₃ (C-2) | Methoxy protons. |

| ~3.9 | s | 3H | -OCH₃ (C-3) | Methoxy protons. |

Table 3: Predicted ¹³C-NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~154 | C -OCH₃ (C-2) | Aromatic carbon attached to methoxy. |

| ~152 | C -OCH₃ (C-3) | Aromatic carbon attached to methoxy. |

| ~145 | C -CH₂OH (C-1) | Aromatic carbon attached to hydroxymethyl group. |

| ~142 | C -NO₂ (C-5) | Aromatic carbon attached to nitro group, strongly deshielded. |

| ~118 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~110 | Ar-C H (C-4) | Aromatic methine carbon. |

| ~62 | -C H₂OH | Benzylic carbon. rsc.org |

| ~56.5 | -OC H₃ (C-3) | Methoxy carbon. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would display characteristic absorption bands confirming its key structural features. The most definitive peaks would be the strong, sharp bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations of the aromatic nitro (NO₂) group. Other key absorptions include a broad band for the O-H stretch of the alcohol, C-O stretching for the alcohol and ether groups, and aromatic C=C and C-H stretching vibrations. nist.gov

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₂, -OCH₃) |

| ~1580, ~1470 | C=C stretch | Aromatic Ring |

| ~1520 (strong) | Asymmetric N=O stretch | Nitro (Ar-NO₂) |

| ~1340 (strong) | Symmetric N=O stretch | Nitro (Ar-NO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The substituted benzene (B151609) ring acts as a chromophore, and its absorption is significantly influenced by the attached functional groups. The methoxy groups (-OCH₃) are auxochromes that typically cause a slight red shift (bathochromic shift). More importantly, the nitro group (-NO₂) is a powerful chromophore that extends the conjugation and causes a significant bathochromic shift of the π → π* transitions, moving the absorption maxima to longer wavelengths, often well into the 250-350 nm range. researchgate.netresearchgate.net Analysis of the UV-Vis spectrum provides confirmation of the nitroaromatic system.

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and providing structural information through fragmentation patterns. rsc.org

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. For this compound (Molecular Weight: 213.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 213. The fragmentation pattern would provide structural clues, with common losses including water (-18), a methyl radical (-15), a methoxy radical (-31), and the nitro group (-46). The base peak might correspond to a stable fragment, such as the tropylium (B1234903) ion or a related stabilized cation. As previously noted, EI-MS is often insufficient for distinguishing between regioisomers of dimethoxy-substituted aromatic compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For a more gentle analysis that preserves the molecular ion, LC-MS using soft ionization techniques like Electrospray Ionization (ESI) is preferred. When coupled with HPLC, LC-MS can separate isomers and provide their molecular weight information. In positive ion mode ESI, this compound would primarily be observed as the protonated molecule [M+H]⁺ at m/z 214. Further structural analysis can be performed using tandem mass spectrometry (LC-MS/MS), where the [M+H]⁺ ion is isolated and fragmented to yield product ions that are characteristic of the molecule's structure.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and crystallographic parameters, which are invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.

While X-ray crystallography is a standard method for such determinations, specific crystallographic data for this compound, including unit cell dimensions, space group, and atomic coordinates, are not widely reported in publicly accessible research literature. The analysis of a related isomer, (4,5-Dimethoxy-2-nitrophenyl)methanol, has been performed, but these results cannot be extrapolated to the 2,3-dimethoxy-5-nitro isomer due to the different substituent positions on the benzene ring, which significantly influences the crystal packing and molecular conformation. The acquisition of such data for this compound would require experimental single-crystal X-ray diffraction analysis.

Table 1: Hypothetical Crystal Data Table for this compound This table is for illustrative purposes, as specific experimental data is not currently available.

| Parameter | Value |

| Empirical Formula | C₉H₁₁NO₅ |

| Formula Weight | 213.19 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Electrochemical Analysis Techniques in Reaction Monitoring and Characterization

Electrochemical techniques, such as cyclic voltammetry, are powerful tools for investigating the redox properties of nitroaromatic compounds. The nitro group (-NO₂) is electrochemically active and can undergo reduction in a series of steps, typically forming a nitro radical anion and then a hydroxylamine, which can be further reduced to an amine. These processes provide insight into reaction mechanisms, electron transfer kinetics, and can be used for quantitative analysis.

For nitrophenyl derivatives, the reduction potential is sensitive to the electronic environment on the aromatic ring. The presence of electron-donating methoxy groups (-OCH₃) would be expected to make the reduction of the nitro group more difficult (i.e., occur at a more negative potential) compared to unsubstituted nitrobenzene.

Research on the specific electrochemical behavior of this compound is limited. However, studies on related compounds like m-nitrophenol demonstrate that the electrochemical reduction of the nitro group is a multi-electron process. cymitquimica.com The precise potentials and mechanism for this compound would need to be determined experimentally, likely in an aqueous-organic solvent mixture using a standard three-electrode system. cymitquimica.com Such an analysis would be crucial for monitoring reactions involving the nitro group, for instance, in its reduction to the corresponding amine, which is a common synthetic transformation.

Table 2: Expected Electrochemical Reduction Steps for this compound Based on general behavior of nitroaromatic compounds.

| Step | Reaction | Electron Transfer (e⁻) |

| 1 | R-NO₂ + e⁻ ⇌ [R-NO₂]⁻• | 1 |

| 2 | [R-NO₂]⁻• + 3e⁻ + 4H⁺ → R-NHOH + H₂O | 3 |

| 3 | R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O | 2 |

| R = (2,3-Dimethoxy-5-hydroxymethyl)phenyl |

Development of Novel Derivatization Procedures for Enhanced Detection

For analytical purposes, particularly in complex matrices or when high sensitivity is required, derivatization is a common strategy. This involves chemically modifying the analyte to improve its detection by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.

For this compound, the primary site for derivatization would be the hydroxyl group (-OH) of the methanol moiety. Converting the polar alcohol into a less polar, more volatile derivative can significantly improve its chromatographic behavior and thermal stability for GC analysis. Common derivatization reactions include:

Silylation: Reaction with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ether.

Acylation: Reaction with reagents like pentafluorobenzoyl chloride or acetic anhydride (B1165640) to form esters. bldpharm.com

Alkylation: Conversion of the alcohol to an ether. bldpharm.com

These derivatization procedures introduce specific functional groups that can enhance detectability. For example, introducing fluorinated groups via acylation can dramatically increase sensitivity in GC with electron capture detection (GC-ECD). While general derivatization strategies for phenols and alcohols are well-established, specific protocols optimized for this compound are not detailed in current literature. bldpharm.com The development of such a method would involve optimizing reaction conditions (e.g., solvent, temperature, catalyst, reagent concentration) to ensure complete and reproducible conversion to the desired derivative for robust quantitative analysis. bldpharm.com

Future Prospects and Emerging Research Avenues for 2,3 Dimethoxy 5 Nitrophenyl Methanol

Innovations in Sustainable Synthesis and Process Intensification

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed sulfuric and nitric acids, which present significant environmental and safety challenges. nih.gov Future research will undoubtedly focus on developing greener, more sustainable synthetic routes to (2,3-Dimethoxy-5-nitrophenyl)methanol and its derivatives. This aligns with the twelve principles of green chemistry, which advocate for waste prevention, the use of less hazardous chemicals, and energy efficiency. nih.gov

Innovations are expected in the following areas:

Greener Nitration Methods: A shift away from conventional mixed-acid nitration is anticipated. nih.govnumberanalytics.com Research is likely to explore milder and more selective nitrating agents, such as nitronium salts (e.g., nitronium tetrafluoroborate) or metal-free protocols that reduce waste and improve safety. numberanalytics.comorganic-chemistry.org The use of alternative solvents, including water or ionic liquids, could further enhance the environmental profile of the synthesis. nih.gov

Catalytic Approaches: The development of novel catalytic systems is a cornerstone of sustainable chemistry. For the synthesis of precursors to this compound, this could involve new catalysts for the regioselective nitration of dimethoxy benzene (B151609) derivatives. For its subsequent transformations, biocatalytic methods, such as the use of nitroreductase enzymes for the reduction of the nitro group, offer a highly selective and environmentally benign alternative to traditional metal catalysts. google.comgoogle.com

Process Intensification: Scaling up the production of this compound requires processes that are not only efficient but also safe. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. google.com This can involve moving from batch reactors to continuous flow systems, which offer superior heat and mass transfer, thereby minimizing risks associated with highly exothermic reactions like nitration. europa.eu

| Sustainable Strategy | Objective | Potential Application for this compound Synthesis |

| Alternative Reagents | Reduce toxicity and waste | Use of nitronium tetrafluoroborate (B81430) instead of mixed acids for nitration. numberanalytics.com |

| Green Solvents | Minimize environmental impact | Employing water or recyclable ionic liquids as the reaction medium. nih.gov |

| Biocatalysis | Enhance selectivity and reduce hazards | Using nitroreductases for the selective reduction of the nitro group to an amine. google.com |

| Process Intensification | Improve safety, efficiency, and scalability | Transitioning from batch nitration to a continuous flow process. google.comeuropa.eu |

Exploration of Novel Reactivity and Functionalization Strategies

The unique electronic properties imparted by the nitro and methoxy (B1213986) groups make this compound a candidate for exploring novel chemical transformations. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.govscielo.br

Future research will likely focus on:

Selective Reduction of the Nitro Group: The reduction of the nitro group to an amine is a pivotal transformation, yielding aminophenylmethanols that are valuable intermediates in the pharmaceutical and agrochemical industries. google.com Research into selective reduction methods that leave the methanol (B129727) group untouched is crucial. Catalytic transfer hydrogenation and biocatalytic reductions are promising avenues. google.commdpi.com

Functionalization of the Aromatic Ring: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the ring, once the nitro group is transformed or if other leaving groups are introduced. organic-chemistry.orgresearchgate.net This would open pathways to a vast library of derivatives with diverse properties.

Chemistry of the Benzylic Alcohol: The methanol group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or halide, providing further points for molecular diversification. The 2-nitrobenzyl moiety is well-known for its use as a photolabile protecting group, where light can trigger the release of a protected molecule. acs.org Investigating the photochemical properties of this compound and its derivatives could lead to new "caged compounds" for controlled-release applications.

| Functional Group | Potential Transformation | Resulting Structure / Application |

| Nitro Group | Selective reduction | (5-Amino-2,3-dimethoxyphenyl)methanol; precursor for bioactive molecules. google.com |

| Nitro Group | Nucleophilic aromatic substitution | Introduction of new functional groups (e.g., -OR, -NR2). scielo.br |

| Aromatic Ring | Palladium-catalyzed cross-coupling | Synthesis of complex aryl structures. organic-chemistry.orgresearchgate.net |

| Methanol Group | Oxidation | 2,3-Dimethoxy-5-nitrobenzaldehyde (B1593638); versatile synthetic intermediate. |

| Methanol Group | Derivatization (e.g., etherification) | Creation of photolabile "caged compounds". acs.org |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex organic molecules is often a time-consuming, multi-step process. youtube.com The integration of this compound chemistry with modern automation and flow technologies promises to accelerate research and development significantly.

Automated Synthesis: The combination of artificial intelligence (AI) for reaction planning and robotics for execution is revolutionizing chemical synthesis. youtube.com Automated platforms can perform high-throughput screening of reaction conditions to quickly optimize the synthesis of this compound derivatives. youtube.com These systems can generate and test numerous analogues, rapidly creating libraries of compounds for biological screening or materials testing. youtube.comyoutube.com

Advanced Computational Design and Prediction

Before committing to lengthy and resource-intensive synthetic campaigns, computational chemistry offers powerful tools to predict the properties and reactivity of new molecules. For derivatives of this compound, in silico methods will be indispensable.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of novel derivatives based on their molecular structure. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Molecular Docking: This technique can predict how a molecule might bind to a biological target, such as a protein or enzyme. nih.gov It can be used to design derivatives of this compound as potential enzyme inhibitors or receptor ligands. manipal.educhemrxiv.org

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net This knowledge can be used to predict reaction outcomes, understand reaction mechanisms, and design molecules with specific electronic or optical properties, such as those needed for fluorescent probes or nonlinear optical materials. nih.gov

| Computational Tool | Function | Application to this compound Research |

| QSAR | Predicts activity/toxicity from structure. nih.gov | Prioritizing synthesis of derivatives with high predicted bioactivity and low toxicity. |

| Molecular Docking | Simulates binding to biological targets. nih.govmanipal.edu | Designing potential drug candidates based on the compound's scaffold. |

| DFT Calculations | Determines electronic properties and reactivity. researchgate.net | Predicting reaction pathways and designing molecules for materials science applications. |

Cross-Disciplinary Research Interfaces and Translational Opportunities

The true potential of this compound will be realized through its application in diverse scientific fields. Its structural motifs are present in compounds with a wide range of biological and physical properties.

Medicinal Chemistry: Nitroaromatic compounds are key components in a number of therapeutic agents. scielo.br Furthermore, many nitrophenyl-containing heterocycles have shown promise as anticancer and antioxidant agents. nih.govnih.gov The this compound scaffold could serve as a starting point for the synthesis of new drugs. Recent studies have highlighted the role of nitroaromatic compounds as bioreductive prodrugs and fluorescent probes for imaging hypoxic tumors, a condition found in many solid cancers. mdpi.com

Chemical Biology: As discussed, the related 2-nitrobenzyl group is a well-established photolabile protecting group. acs.org Developing this compound-based "caged compounds" could provide new tools for studying biological processes with high spatial and temporal control. Derivatives could also be designed as fluorescent probes for sensing specific analytes or imaging cellular environments. nih.gov

Materials Science: The electronic properties of the nitroaromatic system suggest potential applications in materials science. The high electron-withdrawing capacity of the nitro group can lead to significant nonlinear optical (NLO) properties. nih.gov By functionalizing the this compound core, it may be possible to create new materials for applications in optoelectronics and photonics.

Q & A

Q. What synthetic methodologies are recommended for preparing (2,3-Dimethoxy-5-nitrophenyl)methanol with high purity?

- Methodological Answer : A two-step synthesis is commonly employed:

Nitration : Introduce the nitro group to a dimethoxyphenyl precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Reduction : Reduce the intermediate nitro compound to the alcohol using NaBH₄ or catalytic hydrogenation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures purity. Monitor via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts like over-nitrated derivatives.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for nitro groups, methoxy signals at δ 3.8–4.0 ppm).

- IR Spectroscopy : Detect O–H (broad ~3400 cm⁻¹), C–O (1250–1050 cm⁻¹), and NO₂ (1520, 1350 cm⁻¹) stretches.

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding interactions (if single crystals are obtainable) .

- Cross-Validation : Compare data with PubChem entries for structurally similar nitrophenol derivatives .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: methanol/water (70:30, v/v) at 1 mL/min. Retention time ~8–10 minutes .

- Melting Point : Compare experimental mp (if crystalline) with literature values (hypothetical range: 120–125°C).

- Elemental Analysis : Verify C, H, N, O percentages (±0.3% deviation).

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer :

- Iterative Analysis : Re-examine sample preparation (e.g., solvent purity, crystal growth conditions) .

- DFT Calculations : Simulate NMR chemical shifts and compare with experimental data to identify conformational discrepancies.

- Variable-Temperature NMR : Probe dynamic effects (e.g., rotational barriers) that may cause signal splitting .